N-Phenoxycarbonyl-L-valine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

3-methyl-2-(phenoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15) |

InChI Key |

HVJMEAOTIUMIBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

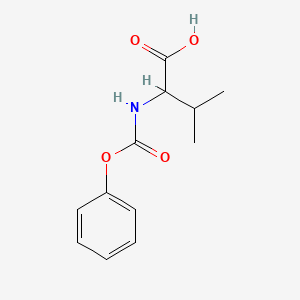

Chemical structure and molecular weight of N-Phenoxycarbonyl-L-valine

An In-Depth Technical Guide to N-Phenoxycarbonyl-L-valine: Structure, Properties, and Advanced Applications

Executive Summary

This compound is a pivotal amino acid derivative that serves as a cornerstone in modern pharmaceutical development and advanced materials science. Its unique chemical architecture, combining the essential amino acid L-valine with a phenoxycarbonyl protecting group, imparts remarkable stability and versatility. This guide provides an in-depth analysis of its chemical structure, molecular weight, and physicochemical properties. Furthermore, it explores its critical applications as a high-purity pharmaceutical reference standard, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Ritonavir, and, most notably, as a superior monomer for the controlled synthesis of complex polypeptides. We will delve into the causality behind its advantages over traditional methods and provide exemplary protocols for its application, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application. This compound is identified by the CAS Number 126147-70-4.[1][2][3][4][5][6] The phenoxycarbonyl moiety acts as a stable protecting group for the amine of the L-valine, preventing unwanted side reactions and allowing for controlled, predictable chemical transformations.

Chemical Structure

The structure consists of an L-valine core where the amino group is functionalized with a phenoxycarbonyl group. This is distinct from more labile protecting groups, a feature that is central to its utility.

Caption: Chemical Structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][2][4][5][6] |

| Molecular Weight | 237.25 g/mol | [1][3][4][6][7] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 71 - 86 °C | [3][4][6] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol | [3][7] |

| Storage Temperature | 2-8°C or Room Temperature | [3][4][7] |

| Optical Rotation | [α]²⁵_D_ = -14 to -18° (c=5 in Ethanol) | [4] |

| pKa (Predicted) | 3.84 ± 0.10 | [3][7] |

| SMILES | CC(C)Oc1ccccc1)C(O)=O | [5][6] |

| InChIKey | HVJMEAOTIUMIBJ-JTQLQIEISA-N | [3][7] |

Core Scientific Principles and Applications

The utility of this compound stems from its dual nature: it is both a protected amino acid and a highly stable, activatable monomer. This section explains the causality behind its most significant applications.

Advanced Polypeptide Synthesis: The NPCA Advantage

The synthesis of well-defined polypeptides is crucial for applications in drug delivery and biomaterials.[8] Traditionally, this has been achieved via the ring-opening polymerization of N-carboxyanhydrides (NCAs). However, NCAs are notoriously sensitive to moisture and prone to side reactions, which compromises control over molecular weight and chain-end fidelity.[8]

This compound, as a type of N-phenoxycarbonyl-functionalized α-amino acid (NPCA), provides a transformative solution.[8][9] The phenoxycarbonyl group is significantly more stable than the anhydride ring of an NCA, rendering the monomer tolerant to air and moisture.[8] This robustness allows for polymerization under less stringent conditions, even in an open-air vessel, without sacrificing control over the resulting polypeptide's structure.[8] This method enables the precise synthesis of complex architectures like block, star, and brush-type copolypeptides with predictable molecular weights and low polydispersity.[8]

Role in Pharmaceutical Synthesis and Quality Control

This compound is a documented intermediate in the synthesis of Ritonavir, an antiretroviral medication.[2][3] Its defined structure and reactivity are essential for building the complex molecular framework of the API.

Furthermore, its high purity and well-characterized nature make it an ideal pharmaceutical reference standard.[2][5] In this capacity, it is used for the development and validation of analytical methods (e.g., HPLC, LC-MS) and for routine quality control to ensure the identity, purity, and strength of pharmaceutical products.[2][5] It has also been identified as an impurity in the drug oseltamivir phosphate, making its availability as a standard crucial for impurity profiling and safety assessments.[6]

Utility in Prodrug and Drug Delivery Design

As a versatile amino acid derivative, this compound is employed in the design of prodrugs and targeted drug delivery systems.[4] The valine component can be recognized by amino acid transporters, such as PepT1, potentially enhancing cellular uptake.[10] The phenoxycarbonyl group can be used to link the valine moiety to a drug, creating a prodrug that may have improved stability, solubility, or bioavailability.[4]

Exemplary Experimental Protocol: Polypeptide Synthesis

To illustrate the practical application of this compound, this section provides a representative, self-validating protocol for the synthesis of a simple polypeptide via the NPCA method. The causality is clear: the stability of the NPCA monomer allows for a controlled, sequential addition that would be impossible with a traditional NCA monomer under these conditions.

Objective

To synthesize a well-defined poly(L-valine) chain of a target degree of polymerization (DP) using this compound as the monomer and a primary amine hydrochloride as the initiator.

Materials

-

This compound (Monomer)

-

Benzylamine hydrochloride (Initiator)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether, cold (for precipitation)

-

Standard laboratory glassware, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology

-

Initiator and Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve a calculated amount of benzylamine hydrochloride (initiator) in anhydrous DMF. The amount of initiator determines the number of polymer chains.

-

Monomer Addition: Add a predetermined amount of this compound to the stirred initiator solution. The molar ratio of monomer to initiator ([M]/[I]) will define the target DP of the polypeptide.

-

Polymerization Reaction: Allow the reaction to stir at room temperature. The polymerization proceeds via a normal amine mechanism, where the primary amine of the initiator attacks the carbonyl of the NPCA, releasing phenol and CO₂ and elongating the chain.

-

Monitoring: The reaction can be monitored by techniques such as FT-IR (disappearance of the NPCA carbonyl bands) or by taking aliquots for analysis by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

-

Termination and Precipitation: Once the desired conversion is reached, terminate the reaction by precipitating the polymer. Pour the reaction mixture into a large volume of cold diethyl ether with vigorous stirring.

-

Purification: The precipitated polypeptide will appear as a white solid. Collect the solid by filtration or centrifugation. Wash the polymer multiple times with cold diethyl ether to remove any unreacted monomer, phenol byproduct, and residual solvent.

-

Drying and Characterization: Dry the purified poly(L-valine) under vacuum to a constant weight. Characterize the final product using GPC (for molecular weight and polydispersity index, Đ), NMR spectroscopy (to confirm structure), and FT-IR.

Workflow Visualization

Sources

- 1. This compound | CAS 126147-70-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. 126147-70-4 CAS MSDS (PHENOXYCARBONYL-L-VALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. biosynth.com [biosynth.com]

- 7. PHENOXYCARBONYL-L-VALINE | 126147-70-4 [chemicalbook.com]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers [mdpi.com]

An In-Depth Technical Guide to N-Phenoxycarbonyl-L-valine for Organic Synthesis

Foreword: Beyond the Reagent Bottle

In the landscape of modern organic synthesis, particularly within the nuanced field of peptide chemistry and pharmaceutical development, success hinges on a profound understanding of the tools at our disposal. N-Phenoxycarbonyl-L-valine is more than a mere building block; it is a versatile and enabling reagent whose specific physicochemical properties dictate its reactivity, handling, and ultimate utility. This guide moves beyond a simple datasheet to provide a functional, in-depth perspective on this compound. We will explore the causality behind its behavior, offering field-proven insights to empower researchers, scientists, and drug development professionals to leverage its full potential. Our focus is on the "why" behind the "how," ensuring that every protocol is not just a series of steps, but a self-validating system grounded in solid chemical principles.

Core Physicochemical Profile

A comprehensive understanding of a reagent's physical and chemical properties is the bedrock of its effective application. These parameters govern everything from solubility in reaction media to stability during storage and the conditions required for its transformation.

Identity and Physical Characteristics

This compound is a derivative of the essential amino acid L-valine, where the amino group is protected by a phenoxycarbonyl moiety.[1] This structural modification imparts unique characteristics crucial for its role in synthesis.

| Property | Value | Source(s) |

| CAS Number | 126147-70-4 | [2][3] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][2][3] |

| Molecular Weight | 237.25 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 71 - 86 °C | [1][3][4][5] |

| Optical Rotation | [α]²⁵_D = -14 to -18° (c=5 in Ethanol) | [1] |

A Note on Melting Point Discrepancies: The reported melting point for this compound varies across suppliers, which is not uncommon for crystalline organic compounds of this nature. This variation can be attributed to differences in crystalline form (polymorphism) or the presence of minor impurities. Researchers should consider the reported range as a guide and establish their own standard based on the material in hand, typically confirmed by differential scanning calorimetry (DSC) for critical applications.

Solubility Profile

The solubility of this compound is a direct consequence of its structure: the polar carboxylic acid group, the non-polar isopropyl side chain of valine, and the aromatic, lipophilic phenoxycarbonyl protecting group.

| Solvent | Solubility | Source(s) |

| Dichloromethane (DCM) | Soluble | [3][] |

| Chloroform | Soluble | [3][] |

| Acetone | Soluble | [3][] |

| Methanol | Soluble | [3] |

| Water | Low to Insoluble | [7] |

Expert Insight: The excellent solubility in common polar aprotic solvents like DCM and acetone makes it highly suitable for a wide range of solution-phase organic reactions. Its poor aqueous solubility is advantageous during workup procedures, allowing for efficient extraction into an organic phase after reaction in a biphasic system.

Stability and Storage

The stability of this compound is a key advantage over other activated amino acid monomers like N-carboxyanhydrides (NCAs), which are notoriously sensitive to moisture.[8]

-

Recommended Storage: Store at 2-8°C in a tightly sealed container to protect from moisture.[3] While some sources suggest room temperature storage, refrigeration is a best practice to minimize any potential for slow degradation over long-term storage.[1]

-

Chemical Stability: The phenoxycarbonyl group, an activated urethane, is robust under neutral and mildly acidic conditions.[8] It is significantly more tolerant to air and moisture than NCAs, which simplifies handling and storage, eliminating the need for strictly inert atmosphere conditions for many applications.[8]

The Strategic Role of the N-Phenoxycarbonyl Protecting Group

In the synthesis of complex molecules like peptides, temporarily masking a reactive functional group to prevent unwanted side reactions is essential. The N-phenoxycarbonyl group is an elegant solution for the protection of the alpha-amino group of L-valine.

Synthesis and Protection Workflow

A highly efficient method for the synthesis of N-phenoxycarbonyl amino acids involves a two-phase reaction, which avoids the need for laborious purification techniques like column chromatography.[9][10]

Protocol: Facile Two-Phase Synthesis of this compound [10][11]

-

Dissolution: Dissolve L-valine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a reaction vessel equipped with vigorous stirring.

-

Addition of Phenyl Chloroformate: Cool the solution in an ice bath. Slowly add phenyl chloroformate, either neat or dissolved in a suitable organic solvent like toluene, to the vigorously stirred solution.

-

Reaction: Allow the reaction to proceed at 0-5°C for 1-2 hours, monitoring the consumption of the starting material by TLC or LC-MS.

-

Workup: Once the reaction is complete, stop the stirring and separate the aqueous layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) to a pH of approximately 2. The product, this compound, will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Causality: This Schotten-Baumann-type reaction is effective because the deprotonated amino group of valine in the aqueous phase acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate at the interface of the two phases. The resulting product is soluble in the basic aqueous phase as its carboxylate salt and precipitates upon acidification.

Core Applications in Synthesis

This compound is a cornerstone reagent in two major areas: the synthesis of polypeptides and as a key intermediate in the development of small-molecule pharmaceuticals.

Polypeptide Synthesis: A Stable Monomer Approach

The traditional method for synthesizing polypeptides involves the ring-opening polymerization of N-carboxyanhydrides (NCAs). However, NCAs are highly sensitive to moisture and impurities, which can lead to premature termination and lack of control over the polymerization process. N-phenoxycarbonyl amino acids (NPCs) provide a robust and air-tolerant alternative.[8]

Mechanism of Polymerization: The polymerization of NPCs is initiated by a nucleophile, typically a primary amine, which attacks the activated carbonyl of the phenoxycarbonyl group. This reaction releases phenol and forms an amide bond, regenerating a terminal amine that can then attack the next monomer. This process proceeds in a stepwise manner, allowing for the controlled synthesis of polypeptides with predictable molecular weights and low polydispersity.[8]

This method is particularly powerful for creating complex polypeptide architectures, such as block, star, and brush-type copolymers, with high fidelity even under open-air conditions.[8]

Peptide Synthesis and Drug Development

Beyond polymerization, this compound is widely used in standard peptide synthesis and as a crucial intermediate in drug manufacturing.[1]

-

Prodrug Development: The incorporation of L-valine and its derivatives into a drug molecule can enhance its absorption by targeting peptide transporters like PepT1 in the body.[12] The N-phenoxycarbonyl group can be used during the synthesis of such valine-containing prodrugs, improving the overall efficacy and bioavailability of therapeutic agents.[1][12]

-

Pharmaceutical Intermediate: It serves as a key, high-purity reference standard and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as the protease inhibitor Ritonavir.[2]

Analytical and Quality Control

Ensuring the purity and identity of this compound is critical for reproducible and successful synthetic outcomes.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.

Exemplar HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Purity: ≥99%[1]

Spectroscopic Characterization

Spectroscopic data confirms the chemical structure of the molecule. While a comprehensive, publicly available spectrum for this compound is not readily found, the expected characteristics can be inferred from its structure and data from similar compounds like N-Boc-L-valine.[13]

-

¹H NMR: Expected signals would include aromatic protons from the phenyl group (δ ~7.0-7.4 ppm), the α-proton of the valine backbone (δ ~4.0-4.3 ppm), the β-proton (δ ~2.0-2.2 ppm), and the diastereotopic methyl protons of the isopropyl group (δ ~0.9-1.1 ppm). A broad singlet for the N-H proton and a very broad singlet for the carboxylic acid proton would also be present.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the urethane (~1720-1740 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and C-O stretches (~1200-1250 cm⁻¹).

Conclusion

This compound stands out as a highly valuable and practical reagent in organic synthesis. Its inherent stability, ease of synthesis, and predictable reactivity make it a superior alternative to traditional moisture-sensitive monomers for polypeptide synthesis.[8][9] Its role as a key N-protected amino acid facilitates the construction of complex peptides and serves as a critical intermediate in the pharmaceutical industry.[2] By understanding the fundamental physicochemical properties outlined in this guide, from its solubility profile to its reaction mechanisms, researchers can confidently integrate this compound into their synthetic strategies to achieve their goals with greater efficiency and control.

References

-

Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers. MDPI.[Link]

-

Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry (RSC Publishing).[Link]

-

A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies. CCS Chemistry.[Link]

-

Valine - Wikipedia. Wikipedia.[Link]

-

N Phenoxy Carbonyl L Valine Powder at ₹ 2000/kg - IndiaMART. IndiaMART.[Link]

-

Introduction to Peptide Synthesis - Master Organic Chemistry. Master Organic Chemistry.[Link]

-

Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. RSC Publishing.[Link]

-

Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization | Request PDF. ResearchGate.[Link]

-

Synthesis of Polypeptides with Activated Amino Acid Monomers. Encyclopedia.pub.[Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. PHENOXYCARBONYL-L-VALINE | 126147-70-4 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. indiamart.com [indiamart.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

A Guide to Determining the Solubility Profile of N-Phenoxycarbonyl-L-valine in Organic Solvents for Pharmaceutical Development

Abstract

N-Phenoxycarbonyl-L-valine is a critical amino acid derivative utilized in peptide synthesis and as a key intermediate in the manufacturing of various pharmaceuticals.[1] Its solubility in organic solvents is a fundamental parameter that dictates process efficiency, yield, and purity during synthesis, crystallization, and formulation. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility profile of this compound. In the absence of extensive public data on this specific molecule, this guide focuses on the underlying principles and robust experimental protocols necessary to generate reliable solubility data. We will delve into the theoretical factors governing solubility, present a detailed, self-validating experimental workflow, and discuss the application of thermodynamic models for data correlation.

Introduction: The Critical Role of Solubility in Process Chemistry

The success of any chemical process, particularly in the pharmaceutical industry, hinges on a precise understanding of the solubility of all components. For a molecule like this compound, this understanding is paramount for:

-

Reaction Optimization: Ensuring the starting material and any reagents are fully dissolved in the reaction solvent is key to achieving optimal reaction kinetics and minimizing side-product formation.

-

Crystallization and Purification: The selection of an appropriate solvent system, comprising a solvent in which the compound is sparingly soluble and an anti-solvent, is the foundation of effective crystallization for purification and isolation. Knowledge of solubility across a temperature range is essential for developing a high-yield, controlled crystallization process.

-

Formulation Development: For final drug product formulation, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing stable and bioavailable dosage forms.[1]

-

Analytical Method Development: The preparation of standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC) requires accurate knowledge of the compound's solubility to ensure complete dissolution and accurate quantification.[2]

This guide will equip the reader with the foundational knowledge and practical protocols to empirically determine the solubility of this compound in a range of common organic solvents.

Theoretical Considerations: Predicting Solubility Behavior

While empirical determination is the gold standard, a theoretical understanding of the factors influencing solubility allows for a more rational selection of solvents for screening. The principle of "like dissolves like" is a useful starting point.[3]

Molecular Structure of this compound:

-

Polar Groups: The molecule possesses a carboxylic acid group (-COOH) and a carbamate linkage (-NHCOO-), both of which are polar and capable of hydrogen bonding.

-

Non-Polar Groups: The isopropyl group from the valine side chain and the phenyl group from the phenoxycarbonyl moiety are non-polar and will contribute to solubility in less polar solvents.

Based on this structure, we can predict that this compound will exhibit good solubility in polar aprotic solvents that can accept hydrogen bonds and interact with the polar functionalities. Its solubility in non-polar solvents is expected to be lower.

Key Factors Influencing Solubility:

-

Solvent Polarity: Solvents with a polarity that matches the overall polarity of this compound are likely to be effective.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve a solute containing a carboxylic acid and a carbamate group.[4]

-

Temperature: For most solid solutes, solubility increases with temperature. This endothermic dissolution process is a key principle exploited in recrystallization.[3] The extent of this temperature dependence is a critical parameter to quantify.

Analog Study: L-valine Solubility

Extensive studies on the parent amino acid, L-valine, show that it is sparingly soluble in alcohols like ethanol and isopropanol, and even less soluble in acetone and N,N-dimethylformamide (DMF), while being highly soluble in water.[5][6] The addition of the bulky, more non-polar phenoxycarbonyl group to the amine of L-valine is expected to significantly alter this profile, likely increasing its affinity for organic solvents compared to water.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7] This method involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Isothermal Shake-Flask Solubility Determination Workflow

The following diagram outlines the logical flow of the experimental protocol.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.[7]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.

-

Sampling: After the equilibration period, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.[8]

-

Validation of Equilibrium: To ensure that equilibrium has been reached, take another sample from the vials after a longer incubation period (e.g., 48 hours) and analyze it. If the calculated solubility is consistent with the earlier time point, it confirms that equilibrium was achieved.[7]

An alternative to HPLC quantification, if the solvent is volatile, is the gravimetric method.[9] In this approach, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.[10]

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Qualitative and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | [2] |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 80 - 86 °C | [1] |

| Qualitative Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol | [11] |

Table 2: Hypothetical Quantitative Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Data to be determined | Data to be calculated |

| Ethanol | 24.5 | Data to be determined | Data to be calculated |

| Acetone | 20.7 | Data to be determined | Data to be calculated |

| Dichloromethane | 9.1 | Data to be determined | Data to be calculated |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be calculated |

| Toluene | 2.4 | Data to be determined | Data to be calculated |

This table serves as a template for presenting experimentally determined data.

Thermodynamic Modeling

Once solubility data has been collected at different temperatures, thermodynamic models can be used to correlate the data and to calculate important thermodynamic parameters of dissolution. The modified Apelblat equation is a commonly used semi-empirical model that provides a good correlation between solubility and temperature.[12][13]

The Apelblat equation is given by:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A , B , and C are the model parameters obtained by fitting the experimental data.

These parameters can provide insights into the thermodynamics of the dissolution process.[14]

Conclusion and Recommendations

It is strongly recommended that researchers and drug development professionals empirically determine the solubility of this compound in their specific solvents and under their process-relevant conditions using the isothermal shake-flask method detailed herein. By systematically generating and analyzing this data, scientists can make informed decisions in solvent selection, process optimization, and formulation design, ultimately leading to more efficient and reliable pharmaceutical development.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Bermejo, M., & Avdeef, A. (2020). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Available from: [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available from: [Link]

-

Li, Y., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

-

Academia.edu. Determination of Solubility by Gravimetric Method. Available from: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

-

ResearchGate. (2025). Measurement and correlation of solubility of boscalid with thermodynamic analysis in pure and binary solvents from 288.15 K to 313.15 K. Available from: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

-

Gong, X., et al. (2014). Measurement and Correlation of the Solubilities of l-Valine in Water, Ethanol, N,N-Dimethylformamide, Acetone, and Isopropyl Alcohol between (293.15 and 343.15) K. Journal of Chemical & Engineering Data. Available from: [Link]

-

Gong, X., et al. (2014). Measurement and Correlation of Solubility of L-Valine in Water + (Ethanol, N,N-Dimethylformamide, Acetone, Isopropyl Alcohol) from 293.15 K to 343.15 K. Journal of Chemical & Engineering Data. Available from: [Link]

-

SolubilityofThings.com. L-Valine. Available from: [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

-

MDPI. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. PHENOXYCARBONYL-L-VALINE | 126147-70-4 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Safe Handling of N-Phenoxycarbonyl-L-valine in Research and Development

An In-Depth Technical Guide for Drug Development Professionals

Introduction

N-Phenoxycarbonyl-L-valine is a specialized amino acid derivative that serves as a critical building block in the field of synthetic chemistry, particularly in peptide synthesis and pharmaceutical development.[1][2] Its unique phenoxycarbonyl protecting group facilitates the controlled formation of peptide bonds, making it an invaluable reagent for constructing complex peptides and peptidomimetics with therapeutic potential.[1] Researchers in drug discovery and biotechnology utilize this compound to enhance the stability, bioavailability, and efficacy of novel therapeutic agents, from cancer immunotherapies to enzyme inhibitors.[1] Given its role in pioneering research, a comprehensive understanding of its safe handling and associated precautions is paramount to ensuring laboratory safety and experimental integrity. This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage this compound responsibly, grounded in established safety protocols and an understanding of its chemical properties.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. This compound is typically supplied as a stable, solid material. However, its fine, powdered form necessitates specific handling procedures to mitigate risks associated with dust inhalation and dispersion.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 126147-70-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][2][3] |

| Molecular Weight | 237.25 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 80 - 86 °C | [1] |

| Storage Conditions | Store at Room Temperature (RT) in a dry, well-ventilated place. |[1][4] |

Note: This data is compiled from chemical supplier information. Always refer to the lot-specific Certificate of Analysis for the most accurate data.

Section 2: Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, a reliable hazard assessment can be constructed by examining data from structurally similar amino acid derivatives, such as N-(Benzyloxycarbonyl)-L-valine (Z-L-Valine). This approach is a standard practice in chemical safety for anticipating potential hazards.

The primary risks associated with handling this compound in its powdered form are:

-

Skin Irritation: Based on data for Z-L-Valine, this class of compounds can cause skin irritation upon contact.[5] The mechanism often involves localized reactions with skin proteins and lipids. Prolonged or repeated exposure can exacerbate this effect.

-

Respiratory Sensitization: This is a significant concern for any fine chemical powder. Inhaling dusts of N-protected amino acids may cause allergy or asthma-like symptoms.[5] The particles can deposit in the respiratory tract, potentially leading to an immunological response in susceptible individuals. The precautionary statement to avoid breathing dust is critical.[5]

-

Eye Damage: As with many chemical powders, direct contact with the eyes can cause serious irritation or damage.[6]

-

Ingestion: While a less common route of exposure in a laboratory setting, ingestion may be harmful.[7]

Causality Behind the Hazards: The valine backbone is a biological molecule, but the addition of the N-phenoxycarbonyl group modifies its reactivity and interaction with biological systems. This protecting group, while essential for synthesis, introduces a non-biological component that the body may recognize as foreign, triggering irritation or sensitization responses. The physical nature of the fine powder increases the surface area available for contact and enhances its potential for aerosolization, thereby increasing the risk of inhalation and dermal exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating the identified risks. This hierarchy of controls is a fundamental principle of laboratory safety.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound powder is a certified chemical fume hood or a ventilated balance enclosure .

-

Rationale: These systems are designed to capture and exhaust airborne particles at the source, preventing them from entering the operator's breathing zone and the general laboratory environment.[8] This directly addresses the respiratory sensitization hazard, which is the most significant risk associated with this compound.

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE provides a crucial barrier between the researcher and the chemical. The minimum required PPE includes:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or airborne powder.[5][8] Standard safety glasses do not provide adequate protection from dust.

-

Hand Protection: Chemical-resistant nitrile gloves are required.[5][8] Gloves must be inspected for tears or defects before use. It is critical to use proper glove removal technique to avoid contaminating the skin and to wash hands thoroughly after handling is complete.[5]

-

Protective Clothing: A full-length laboratory coat must be worn to protect skin and clothing.[8]

-

Respiratory Protection: For situations where engineering controls are not sufficient or during large-scale transfers, a NIOSH-approved respirator may be necessary. However, for routine laboratory-scale work, a fume hood is the preferred control measure.

Caption: Hierarchy of controls for managing exposure risks.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated SOPs is critical for ensuring safety and reproducibility. The following protocols are designed as a self-validating system, where each step mitigates a specific, identified risk.

Protocol: Weighing and Aliquoting Solid this compound

Objective: To accurately weigh the powdered compound while minimizing dust generation and exposure.

-

Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles).

-

Work Area Setup: Ensure the analytical balance is placed inside a chemical fume hood or a ventilated balance enclosure. Decontaminate the work surface before and after use.

-

Tare Weighing Vessel: Place a clean, static-free weighing vessel (e.g., weigh boat or glass vial) on the balance and tare it.

-

Compound Transfer:

-

Bring the stock container of this compound into the enclosure.

-

Open the container slowly to avoid disturbing the powder.

-

Use a clean spatula to carefully transfer a small amount of the powder to the tared weighing vessel. Avoid scooping in a manner that creates airborne dust. Keep the spatula low and move slowly.

-

Causality Check: This slow, deliberate transfer is the most critical step for preventing inhalation exposure.

-

-

Closure and Cleanup: Securely close the main stock container immediately after transfer. Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as chemical waste.

-

Final Weighing: Record the final weight.

-

Work Area Decontamination: Carefully wipe down the balance and surrounding surfaces within the fume hood with a damp cloth to remove any residual powder. Dispose of cleaning materials as contaminated waste.

Protocol: Storage and Disposal

Storage:

-

Always store this compound in its original, tightly sealed container to prevent moisture absorption and contamination.[4]

-

Keep the container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Disposal:

-

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of in accordance with institutional and local hazardous waste regulations.[8][9]

-

Never dispose of this compound or its solutions down the drain.[8] Collect all waste in appropriately labeled hazardous waste containers.

Section 5: Emergency Procedures

Preparedness is key to managing unexpected events. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First-Aid Measures

The following first-aid guidance is based on protocols for similar chemical compounds.[5][7][10]

-

Inhalation: If respiratory symptoms occur, immediately move the affected person to fresh air.[5] If breathing is difficult or symptoms persist, seek immediate medical attention.[7] If experiencing respiratory symptoms like asthma, call a poison center or doctor.[5]

-

Skin Contact: Immediately remove contaminated clothing.[11] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][10] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][11] Seek immediate medical attention. Never give anything by mouth to an unconscious person.[5]

Spill Response Protocol

Objective: To safely contain, clean, and decontaminate a spill of solid this compound.

-

Evacuate and Alert: Alert personnel in the immediate area and restrict access.

-

Assess the Spill: Evaluate the size of the spill and ensure you have the appropriate PPE and materials to clean it up. For large spills, evacuate the area and contact your institution's safety officer.

-

Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

-

Containment: Gently cover the spill with a chemical absorbent material or spill pads to prevent further dispersion.[11]

-

Cleanup:

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[11] Avoid actions that create dust.

-

Do not use a dry brush or towel, as this will aerosolize the powder.

-

-

Decontamination: Once the bulk material is removed, decontaminate the spill area. Wipe the surface with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

-

Disposal: Dispose of all cleanup materials and contaminated PPE in the designated hazardous chemical waste container.

-

Reporting: Report the incident to your laboratory supervisor or safety officer per institutional policy.

Caption: Decision workflow for emergency spill response.

References

-

SAFETY DATA SHEET - Fisher Scientific.

-

N-(Phenoxycarbonyl)-L-valine - Chem-Impex.

-

This compound | CAS 126147-70-4 | SCBT - Santa Cruz Biotechnology.

-

Safety Data Sheet: Boc-L-Valine - Carl ROTH.

-

Detrimental effects of branched-chain amino acids in glucose tolerance can be attributed to valine induced glucotoxicity in skeletal muscle - PubMed.

-

Laboratory Safety Guidelines for Peptide Handling - Biovera.

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

-

Material Safety Data Sheet - Cellseco.

-

SAFETY DATA SHEET - Fisher Scientific.

-

material safety data sheet sds/msds - CDH Fine Chemical.

-

Safety Data Sheet L-Valine - Redox.

-

N-(Methoxycarbonyl)-L-valine SDS, 74761-42-5 Safety Data Sheets - ECHEMI.

-

This compound - SRIRAMCHEM.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 126147-70-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. echemi.com [echemi.com]

- 7. cellseco.com [cellseco.com]

- 8. biovera.com.au [biovera.com.au]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Thermodynamic Stability of N-Phenoxycarbonyl-L-valine Under Standard Conditions

Foreword: The Critical Role of Stability in Pharmaceutical Development

In the landscape of modern drug discovery and development, the intrinsic stability of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of a successful therapeutic agent. N-protected amino acids, such as N-Phenoxycarbonyl-L-valine, are pivotal building blocks in the synthesis of complex peptides and small molecule drugs.[1][2][3] Their stability profile directly influences manufacturing processes, formulation strategies, shelf-life, and ultimately, patient safety and efficacy. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols.

This compound: A Profile

This compound is a derivative of the essential amino acid L-valine, where the amino group is protected by a phenoxycarbonyl group. This protection strategy is employed to enhance the stability and bioavailability of peptides and to facilitate specific chemical transformations during synthesis.[1] It is a versatile compound utilized in the design of prodrugs and targeted drug delivery systems.[1] A clear understanding of its thermodynamic stability is paramount for its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 126147-70-4 | [1] |

| Molecular Formula | C12H15NO4 | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 80 - 86 °C | [1] |

The Foundation: Understanding Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this translates to its resistance to chemical change or decomposition. The spontaneity of a chemical reaction, including degradation, is governed by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a non-spontaneous one. The relationship is defined as:

ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy

-

ΔH is the change in enthalpy (heat of reaction)

-

T is the absolute temperature

-

ΔS is the change in entropy (degree of disorder)

For this compound, a comprehensive stability assessment involves determining these thermodynamic parameters through rigorous experimental analysis.

Experimental Assessment of Thermodynamic Stability: A Trifecta of Techniques

A multi-faceted approach employing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Titration Calorimetry (ITC) provides a robust evaluation of the thermodynamic stability of this compound.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][4] This allows for the determination of thermal events such as melting, crystallization, and decomposition.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

The resulting thermogram will show peaks corresponding to thermal events.

-

The melting point (Tm) is determined from the peak of the endothermic melting transition.[4]

-

The enthalpy of fusion (ΔHfus) is calculated from the area under the melting peak.

-

The onset of decomposition can be identified by a sharp exothermic or endothermic event at higher temperatures.

-

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to isolate the intrinsic thermal stability from oxidative processes. A controlled heating rate ensures thermal equilibrium and allows for accurate determination of transition temperatures.

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][5] It is an invaluable tool for determining the thermal stability and decomposition profile of a compound.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

The TGA curve plots the percentage of mass loss versus temperature.

-

The onset temperature of decomposition is the point at which significant mass loss begins.

-

The number of decomposition steps can be identified from the derivative of the TGA curve (DTG).

-

Causality Behind Experimental Choices: A higher sample mass compared to DSC is used to ensure detectable mass changes. The wide temperature range allows for the complete decomposition of the sample, providing a full thermal profile.

Caption: Workflow for TGA of this compound.

Isothermal Microcalorimetry (ITC): A Deeper Dive into Reaction Kinetics

While DSC and TGA are excellent for assessing thermal stability, ITC can provide insights into the thermodynamics of degradation processes at a constant temperature.[1][6] By monitoring the heat flow over time, the kinetics of slow degradation reactions can be determined.

-

Sample Preparation: Prepare a solution of this compound in a relevant buffer or solvent at a known concentration.

-

Instrument Setup:

-

Fill the sample cell with the this compound solution.

-

Fill the reference cell with the corresponding buffer or solvent.

-

Set the instrument to the desired experimental temperature (e.g., 25 °C, 40 °C, 60 °C).

-

-

Data Acquisition:

-

Monitor the heat flow from the sample cell over an extended period (hours to days).

-

-

Data Analysis:

-

A constant, non-zero heat flow may indicate a slow degradation process.

-

The rate of heat production can be related to the rate of degradation, allowing for the determination of kinetic parameters.

-

Causality Behind Experimental Choices: Isothermal conditions mimic real-world storage conditions, providing predictive data on long-term stability. The choice of solvent or buffer is critical as it can significantly influence degradation rates.

Unveiling Instability: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways under stressed conditions, as mandated by ICH guidelines.[7][8][9] This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Table 2: Recommended Stress Conditions for Forced Degradation of this compound

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at room temperature | To evaluate susceptibility to basic conditions. |

| Oxidation | 3% H2O2 at room temperature | To determine vulnerability to oxidative stress. |

| Thermal Stress | 80 °C (solid-state) | To probe thermal degradation pathways. |

| Photostability | ICH Q1B conditions | To assess sensitivity to light exposure. |

-

Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal and photostability, use the solid compound.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours).

-

Sample Analysis: At each time point, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Peak Identification: If significant degradation is observed, use techniques like LC-MS to identify the mass of the degradation products, aiding in structure elucidation.

Predicting the Fall: Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated.

Caption: Plausible degradation pathways for this compound.

-

Hydrolytic Degradation: Under acidic or basic conditions, the carbamate linkage is susceptible to hydrolysis, yielding L-valine, phenol, and carbon dioxide.[10][11][12] The ester-like bond to the phenol is also a potential site for cleavage.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid moiety is a likely degradation pathway.[4][13] In the context of a peptide, cyclization to form a diketopiperazine is a possibility.

-

Oxidative Degradation: The valine side chain, although relatively robust, can be susceptible to oxidation by reactive oxygen species (ROS), leading to hydroxylated or carbonylated derivatives.[5][14]

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce the formation of radical species, leading to a complex mixture of degradation products.[15]

Synthesizing the Data: A Holistic Stability Profile

The data from DSC, TGA, ITC, and forced degradation studies should be compiled to create a comprehensive stability profile for this compound.

Table 3: Summary of Thermodynamic and Stability Data for this compound (Hypothetical Data)

| Parameter | Method | Result | Interpretation |

| Melting Point (Tm) | DSC | 84.5 °C | Indicates the upper limit for solid-state processing. |

| Enthalpy of Fusion (ΔHfus) | DSC | 25.8 kJ/mol | Provides information on the crystallinity of the material. |

| Decomposition Onset | TGA | 210 °C | Defines the temperature at which significant thermal degradation begins. |

| Degradation Rate at 40°C | ITC | 0.5 µW/g | Suggests a slow degradation process under accelerated storage conditions. |

| Major Degradants | Forced Degradation | L-Valine, Phenol | Confirms hydrolysis as a primary degradation pathway. |

Conclusion: From Data to Drug Development Decisions

A thorough understanding of the thermodynamic stability of this compound is not merely an academic exercise; it is a critical component of risk assessment and mitigation in drug development. The experimental protocols and theoretical framework presented in this guide provide a robust methodology for generating a comprehensive stability profile. This data empowers researchers and drug development professionals to make informed decisions regarding synthesis, purification, formulation, and storage, ultimately contributing to the development of safer and more effective medicines.

References

-

TA Instruments. Microcalorimetry: ITC & DSC. [Link]

-

Khan, F. A., et al. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Structure and Dynamics, 32(5), 735-747. [Link]

-

ResearchGate. DSC assay [N c ] of the 21 amino acids and their relative DSC melting.... [Link]

-

LibreTexts Chemistry. 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. [Link]

-

Haines, P. J. (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

JoVE. Differential Scanning Calorimetry to Assess Protein Antigens. [Link]

-

The Madison Group. Back to Basics: Thermogravimetric Analysis (TGA). [Link]

-

ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

-

West, J. D., & Marnett, L. J. (2006). Endogenous reactive intermediates as modulators of cellular signaling. Chemical reviews, 106(5), 1853-1870. [Link]

-

Bowden, K., & Williams, G. (1971). Reactions of carbonyl compounds in basic solutions. Part II. The mechanism of the alkaline hydrolysis of methyl 2-benzoylbenzoates. Journal of the Chemical Society B: Physical Organic, 1473-1478. [Link]

-

Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical research, 37(3), 45. [Link]

-

Fussell, S. L., et al. (2022). Oxidative degradation of triblock-copolymer surfactants. Journal of Colloid and Interface Science, 608, 110-119. [Link]

-

Näther, C., & Wriedt, M. (2012). Synthesis, crystal structure and thermal decomposition pathway of bis (isoselenocyanato-κN) tetrakis (pyridine-κN) manganese (II). Acta Crystallographica Section E: Structure Reports Online, 68(7), m956-m957. [Link]

-

Wikipedia. Isothermal titration calorimetry. [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

-

NIH. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. [Link]

-

Alsante, K. M., et al. (2014). Forced degradation studies: regulatory considerations and implementation. Pharmaceutical Technology, 38(3), 40-47. [Link]

Sources

- 1. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]

- 2. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. osti.gov [osti.gov]

- 5. Oxidative Degradation of Sequence-Defined Peptoid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photocatalytic Modification of Amino Acids, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. esisresearch.org [esisresearch.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions of carbonyl compounds in basic solutions. Part II. The mechanism of the alkaline hydrolysis of methyl 2-benzoylbenzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Phenoxycarbonyl-L-valine: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Foreword: The Strategic Importance of Protected Amino Acids

In the landscape of modern drug development, the precise and controlled assembly of molecular architecture is paramount. Amino acids, the fundamental building blocks of life, are also crucial components in the synthesis of a vast array of pharmaceuticals, from antiviral agents to complex peptides. However, their bifunctional nature—possessing both a nucleophilic amino group and an acidic carboxyl group—necessitates a strategic approach to their use in synthesis. This is where the concept of "protecting groups" becomes critical. By temporarily masking one functional group, we can direct the reactivity of the other, ensuring that chemical transformations occur only at the desired site.

N-Phenoxycarbonyl-L-valine represents a sophisticated and highly valuable example of such a protected amino acid. It is not merely a starting material but a strategic tool that enables chemists to build complex molecules with high fidelity and stereochemical control. The phenoxycarbonyl group, as an N-protecting moiety, offers a unique balance of stability and reactivity, making it an intermediate of choice in several high-stakes pharmaceutical syntheses. This guide provides a comprehensive review of this compound, from its fundamental properties and synthesis to its critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Characteristics of this compound

This compound is an L-valine derivative where the amino group is protected by a phenoxycarbonyl moiety. This protection strategy is a cornerstone of peptide chemistry and the synthesis of complex active pharmaceutical ingredients (APIs). The phenoxycarbonyl group is stable under various conditions, yet can be cleaved when necessary, making it an effective and versatile protecting group.[1] Its incorporation into a synthesis scheme allows for the selective formation of amide bonds at the carboxyl end of the valine molecule.

The physical and chemical properties of this intermediate are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 126147-70-4 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₅NO₄ | [2][3][4][5] |

| Molecular Weight | 237.25 g/mol | [2][4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 80 - 86 °C | [2] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Acetone | [5] |

| Storage | Store at room temperature or 2-8°C, keep container sealed | [2][5][7] |

Synthesis and Mechanism: The Schotten-Baumann Approach

The most common and industrially scalable method for synthesizing this compound is through the acylation of L-valine with phenyl chloroformate. This reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated in the presence of a base.

Causality Behind Experimental Choices:

-

Starting Material (L-valine): The choice of L-valine as the starting material is dictated by the desired stereochemistry of the final pharmaceutical product. The stereocenter of the amino acid is preserved throughout this reaction.

-

Acylating Agent (Phenyl Chloroformate): Phenyl chloroformate is an effective acylating agent. The phenoxy group is a good leaving group, facilitating the reaction with the nucleophilic amino group of L-valine.

-

Base (Aqueous NaOH or Triethylamine): The reaction requires a base for two critical reasons. First, it deprotonates the amino group of L-valine, increasing its nucleophilicity and making it more reactive towards the electrophilic carbonyl carbon of phenyl chloroformate. Second, it neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product.

-

Solvent System: A two-phase system (e.g., water and an organic solvent) or a single-phase alcoholic solvent can be used.[8][9] The aqueous phase dissolves the L-valine salt, while the phenyl chloroformate resides in the organic phase or is added directly. This controlled mixing allows for a manageable reaction rate.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product quality.

-

Preparation: In a jacketed reaction vessel, dissolve 1.0 equivalent of L-valine in a 2M aqueous solution of sodium hydroxide (2.2 equivalents). Stir until a clear solution is obtained.

-

Temperature Control (Critical Step): Cool the vessel to 0-5°C using a circulating chiller. Maintaining a low temperature is crucial to minimize side reactions, such as the hydrolysis of phenyl chloroformate.

-

Reagent Addition: Slowly add phenyl chloroformate (1.1 equivalents) dropwise to the cooled solution over 1-2 hours. The pH of the reaction should be monitored and maintained in the alkaline range (pH 9-11) by the concurrent addition of 2M NaOH if necessary. The formation of a white precipitate may be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0-5°C for an additional 2-3 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the L-valine starting material.

-

Product Isolation: Once the reaction is complete, transfer the mixture to a separation funnel. Wash the aqueous layer with an organic solvent like dichloromethane to remove any unreacted phenyl chloroformate or phenol byproduct.

-

Precipitation: Cool the aqueous layer again to 0-5°C and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. The product, this compound, will precipitate out as a white solid.

-

Purification: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.

-

Quality Control: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) and confirm its identity via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A purity of ≥99% is typically required for pharmaceutical applications.[2]

Core Applications in Pharmaceutical Intermediates

This compound is a highly sought-after intermediate primarily because it provides a protected L-valine moiety that can be coupled with other molecules to enhance their therapeutic properties. Its applications are diverse, ranging from peptide synthesis to the creation of potent antiviral drugs.[2]

A. Prodrug Synthesis for Enhanced Bioavailability

One of the most significant applications is in the synthesis of prodrugs. A prodrug is an inactive medication that is metabolized in the body into an active drug. This strategy is often employed to overcome poor oral bioavailability. L-valine esters of antiviral drugs are well-known to be substrates for the human peptide transporter 1 (PepT1) in the intestine, which significantly increases their absorption compared to the parent drug.[10]

Case Study: Valacyclovir

Valacyclovir is the L-valine ester prodrug of acyclovir, an antiviral used to treat herpes simplex virus infections.[10][11] Acyclovir itself has poor oral bioavailability (10-20%). By esterifying it with L-valine, the resulting Valacyclovir has a much-improved bioavailability of around 55%.[11]

While some syntheses of Valacyclovir use other N-protected valine derivatives like N-Boc-L-valine or N-Cbz-L-valine, the underlying principle is the same.[11][12][13] this compound serves as an excellent precursor for this coupling reaction, followed by deprotection of the amino group.

Logical Relationship in Prodrug Strategy

Caption: Role of N-protected valine in the Valacyclovir prodrug strategy.

B. Building Block for Protease Inhibitors

This compound is also a key intermediate in the synthesis of complex antiviral drugs, particularly protease inhibitors used to treat Hepatitis C and HIV.[7] For instance, it is a precursor in the synthesis of drugs like Boceprevir and Telaprevir.[12] In these molecules, the valine fragment is often crucial for binding to the active site of the viral protease enzyme, thereby inhibiting viral replication. The use of a protected valine derivative ensures that the stereochemistry is maintained and allows for the sequential building of the complex molecular structure.

Conclusion: A Critical Tool in the Pharmaceutical Chemist's Arsenal

This compound is far more than a simple chemical reagent; it is a testament to the power of strategic molecular design in pharmaceutical development. Its utility as a protected amino acid allows for the precise and efficient synthesis of complex drug molecules. By enabling the creation of prodrugs with enhanced bioavailability and serving as a key building block for potent protease inhibitors, it directly contributes to the development of more effective therapies for a range of viral diseases.[2][7] The robust and scalable synthesis of this intermediate, coupled with its versatile reactivity, ensures its continued importance for researchers and drug development professionals dedicated to advancing human health.

References

- CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.

-

An Efficient and Large Scale Process for Synthesis of Valacyclovir. Organic Chemistry Division, Dr. Reddy's Laboratories Ltd. [Link]

-

Synthesis of analogs of L-valacyclovir and determination of their substrate activity for the oligopeptide transporter in Caco-2 cells. PubMed. [Link]

-

L-Valine / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]

-

This compound | CAS No: 126147-70-4. Cleanchem. [Link]

-

Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry (RSC Publishing). [Link]

- WO2003041647A2 - Synthesis and purification of valacyclovir.

Sources

- 1. Protected Amino Acids - Creative Peptides [creative-peptides.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. This compound | CAS 126147-70-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. PHENOXYCARBONYL-L-VALINE | 126147-70-4 [chemicalbook.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. biosynth.com [biosynth.com]

- 8. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]

- 9. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of analogs of L-valacyclovir and determination of their substrate activity for the oligopeptide transporter in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]

Technical Guide: N-Phenoxycarbonyl-L-Valine vs. N-Carboxyanhydride Derivatives in Bioconjugation & Polymerization

Executive Summary: The Divergence of Control

In the landscape of amino acid activation, N-Phenoxycarbonyl-L-valine and L-Valine N-Carboxyanhydride (NCA) represent two distinct paradigms of chemical control. While both species activate the carboxyl group of L-valine for nucleophilic attack, their thermodynamic stability and kinetic pathways dictate entirely different applications.

-

This compound is the reagent of choice for stoichiometric coupling , specifically in the synthesis of ester prodrugs (e.g., Valacyclovir). Its linear carbamate structure provides a stable, "off-the-shelf" activated species that favors single-addition kinetics over polymerization.

-

Valine-NCA is the reagent of choice for controlled polymerization . Its cyclic anhydride structure possesses high ring strain, driving the formation of high-molecular-weight polypeptides (e.g., Poly-L-valine) via Ring-Opening Polymerization (ROP).

This guide dissects the mechanistic underpinnings, experimental protocols, and selection criteria for these two critical derivatives.

Structural & Mechanistic Divergence

The core difference lies in the leaving group thermodynamics and the resulting reaction pathway.

This compound: The Activated Carbamate

This molecule is a linear activated ester where the phenoxy group serves as the leaving group. The mechanism is a standard nucleophilic acyl substitution. Crucially, the nitrogen is protected as a carbamate (part of the activation), preventing auto-polymerization.

Key Mechanism:

-

Nucleophile (e.g., Acyclovir -OH) attacks the carbonyl carbon.

-

Phenol is displaced.

-

The valine moiety is transferred, retaining the amine protection (if designed) or forming the final ester bond directly.

L-Valine NCA: The Cyclic Anhydride

NCA derivatives are cyclic monomers. The driving force is the release of entropy in the form of CO₂. Unlike the phenoxycarbonyl derivative, the NCA has an exposed (or easily accessible) nucleophilic amine after the first coupling, leading to a chain reaction (polymerization) unless specific N-protected "UNCA" derivatives are used.

Key Mechanism (ROP):

-

Initiation: Nucleophile attacks C-5.

-

Ring Opening: The ring opens to form a carbamic acid intermediate.

-

Decarboxylation: Loss of CO₂ generates a new primary amine.

-

Propagation: This new amine attacks another NCA monomer.[1]

Mechanistic Visualization

Figure 1: Comparative reaction pathways. Pathway A (Blue) illustrates the single-step coupling typical of drug synthesis. Pathway B (Red) illustrates the chain-growth mechanism typical of polymer synthesis.

Detailed Application Analysis

Prodrug Synthesis (Valacyclovir)

Why N-Phenoxycarbonyl? In the synthesis of Valacyclovir (the L-valine ester of Acyclovir), the goal is to attach exactly one valine molecule to the hydroxyl group of Acyclovir.

-

Selectivity: The N-phenoxycarbonyl group is sufficiently reactive to acylate the alcohol but stable enough to prevent oligomerization of the valine itself.

-